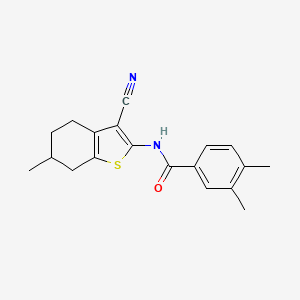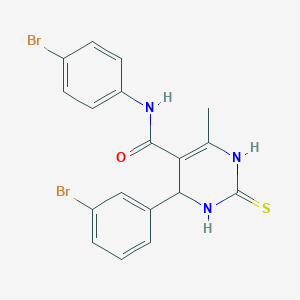![molecular formula C18H19ClO3 B5156657 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde, also known as CEPPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzaldehyde family and has a molecular weight of 345.83 g/mol. The purpose of
Mechanism of Action
The mechanism of action of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde may induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde can inhibit the expression of certain genes involved in cancer cell growth and proliferation, as well as reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to modulate the activity of certain signaling pathways involved in cancer cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is stable and can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation of using 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research involving 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. One area of interest is the development of novel drug delivery systems that can enhance the solubility and bioavailability of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. Additionally, further studies are needed to fully elucidate the mechanism of action of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde and identify potential targets for its therapeutic use. Finally, studies are needed to assess the efficacy of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde in animal models and clinical trials to determine its potential as a cancer treatment.
Synthesis Methods
The synthesis of 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde involves several steps, including the reaction of 4-ethylphenol with epichlorohydrin to form 3-(4-ethylphenoxy)propyl chloride. This intermediate is then reacted with 5-chloro-2-hydroxybenzaldehyde to form 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde. The yield of this reaction is typically around 50%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has anticancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-2-14-4-7-17(8-5-14)21-10-3-11-22-18-9-6-16(19)12-15(18)13-20/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOYNBKJLWMEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine](/img/structure/B5156581.png)
![3-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5156586.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5156594.png)
![5-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5156607.png)
![N-(5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)propanamide](/img/structure/B5156612.png)
![4-[(2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5156616.png)


![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)

![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)
